molecular formula C9H15ClN4S B14929631 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea

1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea

Cat. No.: B14929631
M. Wt: 246.76 g/mol
InChI Key: RPKAUNQUIGCOIC-UHFFFAOYSA-N
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Description

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
  • 3-(5-chloro-2-hydroxy)pyrazol-1-ylmethyl-substituted diazacrown ether
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA is unique due to its specific substitution pattern and the presence of both pyrazole and thiourea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15ClN4S

Molecular Weight

246.76 g/mol

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)ethyl]-3-propan-2-ylthiourea

InChI

InChI=1S/C9H15ClN4S/c1-7(2)13-9(15)11-3-4-14-6-8(10)5-12-14/h5-7H,3-4H2,1-2H3,(H2,11,13,15)

InChI Key

RPKAUNQUIGCOIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NCCN1C=C(C=N1)Cl

Origin of Product

United States

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